4-Oxo-4H-3,1-benzoxazine-2-carbonyl chloride
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Overview
Description
4-Oxo-4H-3,1-benzoxazine-2-carbonyl chloride is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiplatelet properties . The unique structure of this compound makes it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4H-3,1-benzoxazine-2-carbonyl chloride typically involves the condensation of 2-alkylbenzoxazinonium salts with carbonyl compounds such as dimethylformamide and dimethyl sulfoxide . Another method involves the palladium-catalyzed carbonylative coupling of ortho-iodophenols with Mo(CO)6 and cyanamide, followed by intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound often utilize non-gaseous CO sources to ensure safer handling. These methods include the use of oxalyl chloride, phenyl formate, and formic acid as CO-releasing reagents .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-4H-3,1-benzoxazine-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Reacts with amines such as aniline and piperidine to form sulfonamides.
Cyclization Reactions: Involves cycloisomerization processes catalyzed by gold(I) under mild conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out with equimolar amounts of amines under ambient conditions.
Cyclization Reactions: Conducted at room temperature or slightly elevated temperatures using gold(I) catalysts.
Major Products Formed:
Sulfonamides: Formed from reactions with aniline and piperidine.
Cyclized Heterocycles: Resulting from gold(I)-catalyzed cycloisomerization.
Scientific Research Applications
4-Oxo-4H-3,1-benzoxazine-2-carbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Oxo-4H-3,1-benzoxazine-2-carbonyl chloride involves its reactivity towards amines, leading to the formation of sulfonamides with retention of the benzoxazine moiety . The compound’s ability to undergo cycloisomerization also plays a crucial role in its biological activity, particularly in inhibiting cancer cell proliferation .
Comparison with Similar Compounds
2-Alkyl-4-oxo-1,3-benzoxazinium Salts: Similar in structure and reactivity, used in the synthesis of sulfonium salts.
4H-Benzo[d][1,3]oxazines: Share the benzoxazine core and exhibit similar biological activities.
Uniqueness: 4-Oxo-4H-3,1-benzoxazine-2-carbonyl chloride stands out due to its specific reactivity towards amines and its ability to form stable sulfonamides while retaining the benzoxazine moiety . Its unique cycloisomerization properties under mild conditions also make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
344413-46-3 |
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Molecular Formula |
C9H4ClNO3 |
Molecular Weight |
209.58 g/mol |
IUPAC Name |
4-oxo-3,1-benzoxazine-2-carbonyl chloride |
InChI |
InChI=1S/C9H4ClNO3/c10-7(12)8-11-6-4-2-1-3-5(6)9(13)14-8/h1-4H |
InChI Key |
AVMIHBFMUAGPKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C(=O)Cl |
Origin of Product |
United States |
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